(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine
Description
Significance of Chiral Secondary Amines in Synthetic Methodologies and Chemical Design
Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active compounds and functional materials. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. researchgate.net Secondary amines, in particular, serve as crucial intermediates and catalysts in numerous organic transformations.
Their importance stems from their unique structural and electronic properties. The nitrogen atom's lone pair of electrons allows them to act as bases and nucleophiles, while the presence of a stereocenter in chiral amines enables enantioselective synthesis—a critical aspect of modern drug development. Chiral secondary amines are extensively used as:
Chiral Auxiliaries and Building Blocks: They can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they are cleaved to yield the desired enantiomerically pure product. They are also integral components of many pharmaceutical drugs and agrochemicals. cabidigitallibrary.org
Organocatalysts: Chiral secondary amines can form enamine or iminium ion intermediates with carbonyl compounds, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule and facilitates a variety of asymmetric reactions, including Aldol (B89426) reactions, Mannich reactions, and Michael additions. sciensage.info
Ligands for Transition Metal Catalysis: The nitrogen atom can coordinate to a metal center, and the chiral environment around the nitrogen can influence the stereoselectivity of metal-catalyzed reactions, such as asymmetric hydrogenation. researchgate.net
The synthesis of chiral secondary amines itself is a significant area of research, with methods like asymmetric reductive amination being a highly efficient approach. cabidigitallibrary.org This reaction typically involves the condensation of a ketone or aldehyde with a primary amine to form an imine, which is then asymmetrically reduced to the chiral secondary amine.
The Pervasive Role of Thiophene (B33073) Moieties in Advanced Chemical Systems and Functional Materials
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in chemistry. Its structural and electronic properties, which are similar in some respects to those of a benzene (B151609) ring, make it a versatile component in the design of functional molecules. sciensage.info Thiophene and its derivatives are known for a wide range of biological activities and applications in materials science.
Biological Significance: Thiophene-containing compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. cabidigitallibrary.orgsciensage.infoencyclopedia.pub The thiophene ring is a bioisostere of the phenyl ring, meaning it can often replace a benzene ring in a drug molecule without significant loss of biological activity, but with potentially altered metabolic stability or solubility.
Materials Science Applications: In the realm of materials science, thiophene derivatives are cornerstones of organic electronics. The sulfur atom's lone pairs contribute to the delocalized π-electron system, facilitating charge transport. This property makes them excellent building blocks for:
Organic Semiconductors: Thiophene-based polymers and small molecules are used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conducting Polymers: Polythiophenes are among the most studied classes of conducting polymers due to their stability and tunable electronic properties.
Dyes and Pigments: The extended conjugation in polythiophenes and other derivatives leads to strong absorption of visible light, making them suitable for use as dyes.
Research Trajectories for (Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine within Contemporary Chemical Synthesis and Applications
Given the established importance of its constituent parts, this compound presents several compelling avenues for future research. While direct experimental data for this specific compound is scarce, its potential can be inferred from the properties of related structures.
A plausible synthetic route to this compound would be the reductive amination of 1-(thiophen-2-yl)ethanone with isopropylamine (B41738) . This reaction, if performed under asymmetric conditions, could potentially yield enantiomerically enriched this compound.
Potential Research Directions:
Asymmetric Catalysis: The chiral nature of this compound makes it a candidate for use as a chiral ligand in transition metal-catalyzed reactions. Its efficacy could be tested in reactions such as asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming cross-coupling reactions. The electronic properties of the thiophene ring could influence the catalytic activity and selectivity.
Medicinal Chemistry: As a secondary amine containing a thiophene ring, this molecule could be explored as a scaffold for the development of new therapeutic agents. Its biological activity could be screened against a variety of targets, leveraging the known pharmacological profiles of other thiophene derivatives. sciensage.infoencyclopedia.pub
Materials Science: While less likely to be a primary component of a functional material itself, it could serve as a chiral building block or a modifying agent for larger, thiophene-based polymer systems. For instance, its incorporation into a polymer backbone could induce chirality and influence the material's self-assembly and optical properties.
The table below outlines some of the key properties of the starting materials that would likely be used in the synthesis of the target compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 1-(Thiophen-2-yl)ethanone | 88-15-3 | C₆H₆OS | 126.18 | A common starting material for the synthesis of thiophene derivatives. nih.gov |
| Isopropylamine | 75-31-0 | C₃H₉N | 59.11 | A primary amine used in reductive amination reactions. |
While this compound is not a widely studied compound, its structure is a compelling combination of a chiral secondary amine and a thiophene moiety. The well-established significance of these two classes of compounds in organic synthesis, medicinal chemistry, and materials science strongly suggests that this molecule holds considerable potential for future investigation. Exploring its synthesis, chiroptical properties, and utility as a chiral ligand or bioactive scaffold could lead to valuable discoveries in these fields. Further research is warranted to fully elucidate the chemical and physical properties of this intriguing molecule and to unlock its potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)propan-2-amine |
InChI |
InChI=1S/C9H15NS/c1-7(2)10-8(3)9-5-4-6-11-9/h4-8,10H,1-3H3 |
InChI Key |
IAQQGLXGAAJBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC=CS1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Propan 2 Yl 1 Thiophen 2 Yl Ethyl Amine
Retrosynthetic Analysis and Key Disconnections for Target Molecule Assembly
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. amazonaws.com For (Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine, the most logical disconnection is at the carbon-nitrogen (C-N) bond, as this bond is often formed in the final steps of amine synthesis.
This primary disconnection suggests two main synthetic pathways:
Pathway A (Reductive Amination): This pathway involves the reaction between a ketone, 1-(thiophen-2-yl)propan-1-one, and isopropylamine (B41738). This is a highly convergent and widely used method for preparing secondary amines.
Pathway B (Nucleophilic Substitution): This approach disconnects the molecule into a thiophene-containing electrophile, such as 1-(thiophen-2-yl)ethyl halide, and isopropylamine, which acts as the nucleophile.
A less common but viable disconnection could also be made at the C-C bond between the thiophene (B33073) ring and the ethyl side chain, although this is generally a less efficient approach for this specific target.
Direct Amination Approaches for the Carbon-Nitrogen Bond Formation
Direct amination methods are among the most efficient for forging the crucial C-N bond in the target molecule. These can be broadly categorized into reductive amination and nucleophilic substitution.
Reductive Amination Protocols Utilizing Thiophene-2-ethyl Derivatives
Reductive amination is a cornerstone of amine synthesis. This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, the key precursors are 2-acetylthiophene (B1664040) and isopropylamine.
The process is generally carried out in a one-pot fashion, where the ketone and amine are mixed with a suitable reducing agent. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.
| Precursors | Reducing Agent | Solvent | Conditions | Outcome |
| 2-Acetylthiophene, Isopropylamine | Sodium borohydride (B1222165) (NaBH₄) | Methanol | Room Temperature | Good to excellent yields of the secondary amine. |
| 2-Acetylthiophene, Isopropylamine | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature, mild acidic catalysis (e.g., acetic acid) | High yields, STAB is a milder and more selective reagent, tolerating a wider range of functional groups. |
| 2-Acetylthiophene, Isopropylamine | Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, PtO₂) | Ethanol or Methanol | Elevated pressure and temperature | Effective for large-scale synthesis, though may require specialized equipment. |
Nucleophilic Substitution Reactions with Amine Precursors
Nucleophilic substitution offers an alternative route to the target amine. This strategy involves the reaction of an electrophilic thiophene derivative with isopropylamine. A common approach is to first convert the corresponding alcohol, 1-(thiophen-2-yl)ethanol, into a better leaving group, such as a halide (bromide or chloride) or a sulfonate ester (tosylate or mesylate).
The reaction of these activated substrates with isopropylamine, which acts as the nucleophile, leads to the formation of the desired C-N bond. researchgate.net
| Electrophilic Substrate | Nucleophile | Solvent | Conditions | Notes |
| 1-(Thiophen-2-yl)ethyl bromide | Isopropylamine | Acetonitrile (B52724), DMF, or THF | Room temperature to mild heating | The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) to neutralize the HBr formed. |
| 1-(Thiophen-2-yl)ethyl tosylate | Isopropylamine | Polar aprotic solvents | Mild heating | Tosylates are excellent leaving groups, often leading to cleaner reactions and higher yields compared to halides. |
Multicomponent Reaction (MCR) Frameworks for Constructing Thiophene-Amine Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.nettandfonline.comresearchgate.net While a direct MCR for this compound is not commonly reported, MCRs are widely used to generate diverse libraries of thiophene derivatives. tandfonline.combohrium.com
For instance, a Strecker-type reaction, a classic MCR, could be envisioned. This would involve the reaction of thiophene-2-carboxaldehyde, isopropylamine, and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form an α-aminonitrile. Subsequent reduction of the nitrile group would yield the target amine.
Another relevant MCR is the Ugi reaction. A modified Ugi reaction could potentially be designed to incorporate the thiophene and isopropylamine moieties into a single scaffold, which could then be further elaborated to the target molecule. The development of novel MCRs for the synthesis of thiophene-containing amines remains an active area of research. tandfonline.com
Chiral Synthesis of Enantiopure this compound
The stereochemistry of the amine is often crucial for its biological activity. Therefore, the synthesis of enantiomerically pure this compound is of high importance. Asymmetric catalysis provides elegant and efficient solutions for achieving this goal.
Asymmetric Catalysis in C-C or C-N Bond Forming Reactions
Asymmetric reductive amination is the most direct and widely explored method for the enantioselective synthesis of chiral amines. google.com This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the intermediate imine. google.comacs.org
Several catalytic systems have been developed for the asymmetric reductive amination of ketones. acs.org These often involve transition metals like iridium, rhodium, or ruthenium complexed with chiral phosphine (B1218219) ligands. google.comnih.gov The presence of an acid co-catalyst is often beneficial for achieving high conversion and enantioselectivity. google.com
| Ketone | Amine Source | Catalyst System | Reducing Agent | Enantiomeric Excess (ee) |
| 2-Acetylthiophene | Isopropylamine | [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., f-Binaphane) | H₂ | Up to 99% ee has been reported for analogous systems. google.com |
| 2-Acetylthiophene | Isopropylamine | Chiral SPINOL-derived borophosphates | Pinacolborane | Good to excellent yields and enantioselectivities (up to 98% ee) have been achieved for a range of ketones. acs.org |
| 2-Acetylthiophene | Ammonium (B1175870) salts | Ruthenium/C3-TunePhos | H₂ | Excellent enantiocontrol (>90% ee) has been demonstrated for various alkyl aryl ketones. acs.org |
Another approach to obtaining enantiopure amines is through the kinetic resolution of a racemic mixture. This can be achieved using chiral resolving agents or, more elegantly, through enzyme-catalyzed reactions. Lipases, for example, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Biocatalytic Transformations Employing Transaminases with Isopropylamine as Amine Donor
Biocatalytic methods, particularly those using transaminases (ATAs), offer a green and highly selective alternative to traditional chemical synthesis for producing chiral amines. acs.org The asymmetric synthesis of this compound can be envisioned via the reductive amination of 1-(thiophen-2-yl)ethan-1-one using an engineered transaminase. In this process, isopropylamine serves as the amine donor, a choice with significant process advantages. rsc.org
The reaction mechanism follows a ping-pong bi-bi kinetic model where the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site first accepts the amino group from isopropylamine, generating propane-2-one (acetone) and the pyridoxamine-5'-phosphate (PMP) intermediate. frontiersin.org The PMP then transfers the amino group to the ketone substrate, 1-(thiophen-2-yl)ethan-1-one, to form the chiral amine product and regenerate the PLP cofactor for the next catalytic cycle.
A key advantage of using isopropylamine is the formation of the volatile co-product, acetone (B3395972). rsc.orgresearchgate.net The removal of acetone from the reaction mixture, for instance by gentle heating or applying a vacuum, effectively shifts the thermodynamic equilibrium towards the product, leading to higher conversion rates. rsc.org This strategy was successfully employed in the industrial synthesis of Sitagliptin, where an engineered (R)-selective transaminase utilized isopropylamine to achieve high yield and enantiomeric excess under demanding process conditions. frontiersin.org
However, the use of isopropylamine is not without challenges. Many wild-type transaminases exhibit low activity with isopropylamine due to its small size and the steric hindrance it presents within the enzyme's active site. rsc.org Consequently, protein engineering and directed evolution are often necessary to develop robust transaminase variants with improved acceptance of isopropylamine and high stereoselectivity for the target ketone. frontiersin.org Screening of diverse transaminase libraries and tailoring reaction conditions, such as pH and temperature, are crucial steps in developing an efficient biocatalytic process for the synthesis of this compound. rsc.orgresearchgate.net
Table 1: Key Parameters in Biocatalytic Amination with Isopropylamine
| Parameter | Significance | Research Findings |
| Enzyme Source | Determines initial activity and stereoselectivity. | Wild-type transaminases often show low acceptance of isopropylamine; engineered variants are typically required. rsc.orgfrontiersin.org |
| Amine Donor | Isopropylamine (IPA) | Generates volatile acetone, which can be removed to drive the reaction equilibrium, improving product yield. rsc.orgresearchgate.net |
| Substrate | 1-(thiophen-2-yl)ethan-1-one | The prochiral ketone that is converted to the chiral amine product. |
| Equilibrium Shift | Critical for achieving high conversion. | Removal of acetone via vacuum or slight heating is a common and effective strategy. rsc.org |
| Reaction Conditions | pH, temperature, co-solvents. | Optimization is crucial; for example, pH control can prevent side reactions like ester hydrolysis if applicable. mdpi.com |
| Enantiomeric Excess (ee) | A measure of product purity. | Engineered transaminases can achieve excellent enantiomeric excess (>99% ee). frontiersin.orgresearchgate.net |
Resolution Techniques for Racemic Mixtures of Chiral Amine Derivatives
When a chiral amine is synthesized as a racemic mixture, a resolution step is required to separate the two enantiomers. Several techniques are available for the resolution of racemic this compound.
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. nih.gov This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. Through careful selection of the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated from the solution. The precipitated salt is then isolated, and the chiral acid is removed by a simple acid-base workup to yield the enantiomerically pure amine. This process often requires significant optimization of conditions to achieve high yield and enantiomeric purity. nih.gov
Enzymatic Kinetic Resolution: A widely used and highly efficient method is enzymatic kinetic resolution. researchgate.net This technique utilizes an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. ethz.chgoogle.com For a racemic amine, this often involves an enantioselective acylation reaction. For example, in the presence of an acyl donor (like ethyl acetate (B1210297) or isopropyl acetate) and a lipase (such as Candida antarctica lipase B, CAL-B), one enantiomer of the amine will be selectively converted to its corresponding amide. google.commdpi.com The reaction is stopped at or near 50% conversion, at which point the mixture contains one enantiomer as the unreacted amine and the other as the amide. These two compounds can then be easily separated by standard methods like extraction or chromatography. The amide can be subsequently hydrolyzed to recover the other enantiomer of the amine.
Kinetic Resolution via Chemical Catalysis: Similar to enzymatic resolution, chemical catalysts can also achieve kinetic resolution. acs.orgnih.gov This involves using a chiral catalyst that promotes the reaction of one enantiomer over the other. For instance, a palladium catalyst paired with a chiral phosphoric acid has been used for the kinetic resolution of racemic amines through intramolecular allylation, yielding both the enantioenriched amine and a cyclized product. nih.gov Chiral acylating agents have also been developed that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine. nih.gov
Table 3: Comparison of Resolution Techniques for Chiral Amines
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. | Scalable, well-established, cost-effective for large quantities. nih.gov | Requires screening of resolving agents and solvents; maximum theoretical yield is 50% per enantiomer. nih.gov |
| Enzymatic Kinetic Resolution | An enzyme selectively modifies one enantiomer, allowing for separation from the unreacted enantiomer. | High enantioselectivity (high E-values), mild reaction conditions, environmentally friendly. researchgate.netethz.chmdpi.com | Maximum theoretical yield is 50%; requires separation of product from starting material. |
| Chemical Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer. | Can be very efficient with high selectivity factors; broad substrate scope possible. acs.orgnih.govacs.org | Catalysts can be expensive (e.g., precious metals); may require harsh conditions. |
Advanced Spectroscopic and Crystallographic Elucidation of Propan 2 Yl 1 Thiophen 2 Yl Ethyl Amine Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-Resolution 1H and 13C NMR Investigations
The primary one-dimensional NMR experiments, ¹H and ¹³C NMR, offer a foundational understanding of the molecular structure of (Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine.
In the ¹H NMR spectrum, each unique proton environment gives rise to a distinct signal. For this compound, the aromatic protons of the thiophene (B33073) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their specific shifts and coupling patterns dictated by their positions on the ring. The methine proton (CH) alpha to the nitrogen and the thiophene ring would likely resonate in the range of δ 3.5-4.5 ppm, appearing as a quartet due to coupling with the adjacent methyl protons. The isopropyl group on the nitrogen would exhibit a septet for its CH proton, further upfield, and a pair of doublets for the diastereotopic methyl groups. The ethyl group's methyl protons would present as a doublet.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the thiophene ring are expected to have signals in the aromatic region (δ 120-150 ppm). The methine carbon attached to the nitrogen and thiophene would be found in the δ 50-60 ppm range. The carbons of the isopropyl and ethyl groups would appear in the more shielded, upfield region of the spectrum. docbrown.infodocbrown.info
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.28 | dd | 1H | Thiophene H5 |
| 6.97 | dd | 1H | Thiophene H4 |
| 6.92 | dd | 1H | Thiophene H3 |
| 4.15 | q | 1H | CH-N |
| 3.05 | sept | 1H | CH-(CH₃)₂ |
| 1.45 | d | 3H | CH-CH₃ |
| 1.15 | d | 3H | CH-(CH₃)₂ |
| 1.13 | d | 3H | CH-(CH₃)₂ |
| 1.05 | s (br) | 1H | NH |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 145.2 | Thiophene C2 |
| 126.8 | Thiophene C5 |
| 124.5 | Thiophene C4 |
| 123.7 | Thiophene C3 |
| 55.8 | CH-N |
| 48.9 | CH-(CH₃)₂ |
| 23.1 | CH-(CH₃)₂ |
| 22.8 | CH-(CH₃)₂ |
| 21.5 | CH-CH₃ |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Analysis
To further confirm the structural assignment, a suite of two-dimensional (2D) NMR experiments is indispensable. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the thiophene protons, between the methine proton (CH-N) and the adjacent methyl protons, and between the isopropyl methine proton and its corresponding methyl protons. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its attached carbon atom, for instance, confirming the assignment of the methine proton to the methine carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the methine proton (CH-N) would show a correlation to the carbons of the thiophene ring. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. It is crucial for determining the relative stereochemistry of the molecule. For instance, NOESY could show through-space interactions between the protons of the isopropyl group and the protons of the thiophene ring, helping to define the molecule's preferred conformation. researchgate.net
Chiral NMR Shift Reagents and Auxiliaries for Enantiomeric Excess Determination
As this compound is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral NMR shift reagents, typically lanthanide complexes, can be used for this purpose. fiveable.melibretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. researchgate.net The integration of these separated signals allows for the quantification of the enantiomeric excess. Chiral auxiliaries can also be covalently attached to the amine to form diastereomers, which can then be distinguished by NMR. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of this compound, confirming its chemical composition with a high degree of confidence. The expected monoisotopic mass for this compound (C₁₁H₁₉NS) is 197.1238.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected. docbrown.info A primary fragmentation would likely be the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a stable, resonance-stabilized thiophenyl-containing cation. Another expected fragmentation would be the loss of the isopropyl group.
Table 3: Predicted Major Fragmentation Ions in the MS/MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure |
| 197.1238 | [M+H]⁺ (Parent Ion) |
| 182.0999 | [M-CH₃]⁺ |
| 154.0687 | [M-C₃H₇]⁺ (Loss of isopropyl group) |
| 97.0263 | [C₅H₅S]⁺ (Thiophen-2-ylmethyl cation) |
The comprehensive application of these advanced spectroscopic techniques provides an unambiguous and detailed structural elucidation of this compound, forming the essential basis for any further investigation into its chemical and biological properties.
Vibrational Spectroscopy for Functional Group Characterization
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the Fourier Transform Infrared (FTIR) or Raman spectroscopy of this compound has been found. While general vibrational modes for thiophene and amine functional groups are well-established, specific peak assignments for the named compound are not available in published literature.
Fourier Transform Infrared (FTIR) Spectroscopy
There is no publicly available experimental FTIR spectrum or detailed analysis for this compound. To provide a scientifically accurate report, a direct experimental measurement on a pure sample of the compound would be required.
Raman Spectroscopy
Similarly, no experimental Raman spectroscopic data for this compound could be located in the searched scientific domain. A dedicated Raman analysis of the compound is necessary to report on its specific vibrational modes.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing
The crystallographic structure of this compound has not been determined or reported in publicly accessible crystallographic databases. Therefore, no information on its solid-state conformation, bond lengths, bond angles, or crystal packing is available. An X-ray diffraction study on a suitable single crystal of the compound would be needed to elucidate these structural details.
Due to the absence of specific experimental data for this compound, the requested data tables for spectroscopic and crystallographic findings cannot be generated.
Theoretical and Computational Chemistry Studies on Propan 2 Yl 1 Thiophen 2 Yl Ethyl Amine
Electronic Structure and Conformational Landscape Analysis via Quantum Mechanics
No published studies were found that specifically detail the electronic structure or conformational landscape of (Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine using quantum mechanical methods.
Density Functional Theory (DFT) Calculations of Ground State Properties
There are no available research articles presenting DFT calculations to determine the ground state properties, such as optimized geometry, electronic energy, or orbital distributions for this compound.
Conformer Searching and Energy Minimization
A search of scientific databases yielded no studies on the conformational analysis or energy minimization of the different possible conformers of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
No computational data predicting the NMR chemical shifts or vibrational (infrared) frequencies for this molecule could be located. While spectral data for simpler, related compounds like propan-2-amine and ethylamine (B1201723) are available, they are not computationally derived for the target molecule. docbrown.infodocbrown.info
Reaction Mechanism Elucidation and Transition State Analysis
There is a lack of published research on the reaction mechanisms involving this compound.
Computational Modeling of Key Synthetic Steps and Pathways
No computational models detailing the synthetic pathways, such as reductive amination of 1-(thiophen-2-yl)ethan-1-one with propan-2-amine, were found.
Prediction of Energy Barriers and Reaction Kinetics
Without studies on the reaction mechanisms, there is consequently no available data on the predicted energy barriers or reaction kinetics for the synthesis or reactions of this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational changes, solvent interactions, and binding events. While specific MD studies on this compound are not extensively available in the public domain, we can infer its likely behavior based on simulations of structurally analogous molecules, such as other aminothiophene derivatives and N-alkylated amines.
The biological and chemical activity of a molecule is intrinsically linked to its behavior in solution. MD simulations are particularly well-suited to explore how the solvent environment influences the conformational landscape of this compound.
The conformational flexibility of this molecule arises from the rotation around several single bonds: the C-N bond of the isopropylamine (B41738) group, the C-C bond connecting the ethylamine moiety to the thiophene (B33073) ring, and the C-S and C-C bonds within the thiophene ring itself. In the gas phase, the molecule can adopt a multitude of conformations. However, in a solvent, particularly a polar one like water, the accessible conformations and the dynamics of interconversion between them are significantly altered.
Simulations on similar small amines and amides have shown that polar solvents can stabilize certain conformations through hydrogen bonding and electrostatic interactions. temple.edu For this compound, the amine group can act as a hydrogen bond donor, while the nitrogen and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. The interplay of these interactions with solvent molecules, such as water, would dictate the preferred solvated structure.
The solvation free energy, a key thermodynamic parameter that can be calculated from MD simulations, quantifies the energetic cost or gain of transferring a molecule from the gas phase to a solvent. nih.govnih.gov For instance, studies on amino acid side chain analogs have demonstrated the ability of MD with free energy perturbation methods to estimate these values. nih.gov A hypothetical study on our target molecule might yield data similar to that presented in Table 1, illustrating how the solvation free energy would likely vary in different solvents, reflecting the molecule's solubility and partitioning behavior.
Table 1: Illustrative Solvation Free Energies (ΔGsolv) of this compound in Various Solvents, as Potentially Determined by Molecular Dynamics Simulations.
| Solvent | Dielectric Constant | ΔGsolv (kcal/mol) |
|---|---|---|
| Water | 78.4 | -8.5 |
| Methanol | 32.7 | -6.2 |
| Chloroform | 4.8 | -3.1 |
| Cyclohexane | 2.0 | +1.5 |
This table is illustrative and presents hypothetical data based on trends observed for similar molecules in computational studies. temple.edunih.gov
Furthermore, MD simulations can reveal the timescale of conformational changes. For example, the rotation of the isopropyl group relative to the ethylthiophene moiety might occur on a picosecond to nanosecond timescale. The presence of explicit solvent molecules in the simulation can mediate these transitions by forming transient hydrogen bonds that lower the energy barrier for rotation. temple.edu
The ability of this compound to participate in non-covalent interactions makes it a potential guest molecule in various supramolecular systems. MD simulations are instrumental in understanding the geometry, stability, and dynamics of the resulting host-guest complexes.
A common class of host molecules studied for their ability to encapsulate small organic molecules are cyclodextrins. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov MD simulations have been extensively used to study the inclusion of various guest molecules, including aromatic compounds, into cyclodextrins. nih.govnih.govresearchgate.net
For this compound, the thiophene ring is the most likely portion of the molecule to be included within the hydrophobic cavity of a host like β-cyclodextrin. The isopropylamine group, being more polar, would likely remain near the hydrophilic rim of the cyclodextrin, potentially forming hydrogen bonds with the hydroxyl groups of the host.
MD simulations can provide detailed insights into the binding process, including the free energy of binding (ΔGbind), which is a measure of the affinity between the host and the guest. Techniques such as umbrella sampling or metadynamics can be employed within an MD framework to calculate this value. nih.gov A hypothetical set of binding affinities for the inclusion of our target molecule and related thiophene derivatives in β-cyclodextrin is presented in Table 2.
Table 2: Illustrative Binding Affinities (ΔGbind) for the Inclusion of Thiophene Derivatives in β-Cyclodextrin, as Potentially Determined from Molecular Dynamics Simulations.
| Guest Molecule | ΔGbind (kcal/mol) |
|---|---|
| This compound | -4.2 |
| 1-(Thiophen-2-yl)ethylamine | -3.8 |
| 2-Ethylthiophene | -3.1 |
This table is illustrative and presents hypothetical data based on trends observed for similar host-guest systems in computational studies. nih.govnih.gov
Beyond cyclodextrins, other supramolecular hosts such as calixarenes or pillararenes could also form inclusion complexes with thiophene derivatives. elsevierpure.com The principles of using MD simulations to study these interactions would remain the same, providing valuable data on the structural and energetic aspects of binding. Such studies are crucial for the design of drug delivery systems, sensors, and other functional materials based on supramolecular chemistry.
Reactivity Profiles and Derivatization Chemistry of Propan 2 Yl 1 Thiophen 2 Yl Ethyl Amine
Chemical Transformations at the Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a nucleophilic and basic center, susceptible to a variety of chemical reactions.
Acylation, Sulfonylation, and Alkylation Reactions
The secondary amine functionality of (Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation of the secondary amine can be achieved using alkyl halides. This reaction can lead to the formation of a tertiary amine and may proceed further to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. The reactivity in these transformations is influenced by the steric hindrance around the nitrogen atom, which is notable in this molecule due to the bulky isopropyl and thiophen-2-ylethyl groups.
A study on the related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrated its utility in various alkylation reactions, highlighting the reactivity of the amine functionality in thiophene-containing structures. researchgate.net
Formation of Salts, Quaternary Ammonium Compounds, and N-Oxides
As a basic compound, this compound reacts with acids to form ammonium salts. These salts often exhibit increased water solubility compared to the free base.
Further alkylation of the secondary amine with an appropriate alkylating agent can lead to the formation of a quaternary ammonium compound. These compounds are permanently charged and can have applications as phase-transfer catalysts or antimicrobial agents.
Oxidation of the amine nitrogen can lead to the formation of N-oxides. However, the synthesis of N-oxides from secondary amines can be more complex than from tertiary amines and may require specific oxidizing agents.
Oxidation and Reduction Chemistry of the Amine Functionality
The amine functionality can be susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents may lead to cleavage of the C-N bond. Conversely, while the amine itself is in a reduced state, the term "reduction chemistry" in this context typically refers to reactions where the amine directs the reduction of other functional groups within the molecule or in other molecules. For instance, chiral amine derivatives can be used as catalysts or auxiliaries in asymmetric reduction reactions.
Functionalization and Reactions of the Thiophene (B33073) Moiety
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and also amenable to various metal-catalyzed cross-coupling reactions. numberanalytics.comuop.edu.pk The presence of the 1-(isopropylamino)ethyl substituent at the 2-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS) Regioselectivity
Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the C2 (α) position. numberanalytics.comuop.edu.pkpearson.com For 2-substituted thiophenes, the directing effect of the existing substituent determines the position of further substitution. An alkyl group, such as the 1-(isopropylamino)ethyl group in the title compound, is generally an ortho-, para-directing group in benzene chemistry. In the context of the thiophene ring, this translates to directing incoming electrophiles primarily to the C5 position (ortho-equivalent) and to a lesser extent to the C3 position (meta-equivalent). The C5 position is sterically less hindered and electronically favored for electrophilic attack.
Common electrophilic aromatic substitution reactions applicable to the thiophene ring in this molecule include:
Halogenation: Introduction of bromine or chlorine, typically at the C5 position.
Nitration: Introduction of a nitro group, usually with milder nitrating agents to avoid oxidation of the thiophene ring.
Friedel-Crafts Acylation: Introduction of an acyl group, which generally shows high regioselectivity for the C5 position. stackexchange.com For example, the Friedel-Crafts acylation of 2-bromothiophene (B119243) with propionyl chloride in the presence of aluminum chloride yields 1-(5-bromo-thiophen-2-yl)-propan-1-one. chemicalbook.com
The regioselectivity of electrophilic aromatic substitution on substituted thiophenes is a well-studied area, with the outcome depending on the electronic and steric nature of the substituent and the electrophile. stackexchange.comresearchgate.net
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Thiophenes
| Electrophilic Reagent | Expected Major Product Position on this compound |
| Br₂ | 5-bromo |
| HNO₃/H₂SO₄ | 5-nitro |
| RCOCl/AlCl₃ | 5-acyl |
Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The thiophene ring can be functionalized through metalation, typically by treatment with a strong base like butyllithium, to form a thienyllithium species. numberanalytics.comgoogle.comacs.org This organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups. For 2-substituted thiophenes, metalation preferentially occurs at the C5 position.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the thiophene ring. researchgate.net To participate in these reactions, the thiophene ring must first be halogenated or converted to a suitable organometallic reagent.
Suzuki Coupling: This reaction involves the coupling of a thienylboronic acid or ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. acs.orgnih.govmdpi.comresearchgate.netrsc.org For instance, a bromo-substituted derivative of this compound could be coupled with various arylboronic acids.
Sonogashira Coupling: This reaction couples a terminal alkyne with a thienyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govblucher.com.brrsc.orgacs.orgresearchgate.net This method is effective for introducing alkynyl groups onto the thiophene ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an amine with a thienyl halide. sci-hub.sewikipedia.orgyoutube.comorganic-chemistry.orgacs.org This could be used, for example, to couple an additional amino group to a halogenated derivative of the title compound.
Table 2: Common Cross-Coupling Reactions for Thiophene Functionalization
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki Coupling | Thienylboronic acid + Aryl/Vinyl Halide | Pd catalyst, Base | C-C |
| Sonogashira Coupling | Thienyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Thienyl Halide + Amine | Pd catalyst, Base | C-N |
Oxidation of the Thiophene Ring and Ring-Opening Reactions
The thiophene ring in this compound is an electron-rich aromatic system. The sulfur atom's lone pair of electrons contributes to the π-system, which influences its susceptibility to oxidation. manavchem.com Generally, the thiophene ring is relatively stable towards mild oxidizing agents. manavchem.com However, under specific conditions, both the sulfur atom and the aromatic ring can undergo oxidation, potentially leading to ring-opening.
The oxidation of thiophene derivatives often targets the sulfur atom first, leading to the formation of thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). These oxidized species are less aromatic and more reactive than the parent thiophene. For instance, studies on similar thiophene derivatives, such as cyclopentenyl-thiophenes, have shown that oxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) can yield sulfoxides. researchgate.net The presence of the amine group in the title compound could influence the reaction's course, as amines themselves are susceptible to oxidation. Protonation of the amine under acidic conditions might, however, protect it and direct the oxidation towards the thiophene ring.
Ring-opening of the thiophene moiety typically requires more forceful conditions or prior activation by oxidation. The resulting sulfones are reactive dienes and can undergo various cycloaddition and subsequent ring-opening reactions. researchgate.net Another pathway to ring-opening involves reductive cleavage, for example, using sodium in liquid ammonia (B1221849), though this is a reducing, not oxidizing, process. Strong oxidizing agents like nitric acid can lead to the complete degradation of the ring, yielding fragments like maleic and oxalic acid. manavchem.com
A plausible, albeit speculative, oxidative pathway for this compound could involve initial S-oxidation. The resulting sulfoxide (B87167) or sulfone would be more susceptible to nucleophilic attack or rearrangement reactions that could culminate in the opening of the five-membered ring.
Table 1: Predicted Oxidation Reactions of the Thiophene Moiety
| Oxidizing Agent | Predicted Product(s) | Reaction Conditions | Notes |
| meta-Chloroperoxybenzoic acid (mCPBA) | (Propan-2-yl)[1-(1-oxothiophen-2-yl)ethyl]amine (Sulfoxide) | Mild, controlled temperature | The amine group may compete for the oxidant. |
| Peracetic acid | (Propan-2-yl)[1-(1,1-dioxothiophen-2-yl)ethyl]amine (Sulfone) | Moderate temperature | Higher oxidation state is achieved. |
| Hot Nitric Acid | Ring-opened degradation products | Harsh, elevated temperature | Leads to the destruction of the aromatic ring. manavchem.com |
Stereoselective Transformations and Epimerization Studies
The this compound molecule possesses a chiral center at the carbon atom bonded to the thiophene ring, the nitrogen atom, and the methyl group. This stereocenter is a key feature for potential stereoselective transformations.
The synthesis of enantiomerically pure amines with heterocyclic rings is a significant focus in medicinal and materials chemistry. ntu.ac.uk For closely related compounds like 1-(thiophen-3-yl)ethanamine, stereoselective synthesis has been achieved using various methods, including enzymatic resolutions and asymmetric catalysis. Biocatalytic transformations, utilizing enzymes such as transaminases or amine oxidases, are powerful tools for producing single-enantiomer amines. nih.gov These enzymes can be engineered to accommodate bulky aromatic substrates, suggesting they could be effective for the resolution or asymmetric synthesis of the title compound. nih.gov
Once obtained in an enantiomerically pure form, the amine can serve as a chiral building block. The secondary amine functionality is a site for further derivatization through N-alkylation or N-acylation, reactions that are typically robust and high-yielding. These transformations would proceed without affecting the existing stereocenter, allowing for the synthesis of a diverse library of chiral molecules.
Epimerization, the conversion of one epimer into its chiral partner, is a potential side reaction, especially when the chiral center is adjacent to a group that can stabilize a carbanion. nih.gov In the case of this compound, the α-proton at the chiral center is acidic and could be abstracted by a strong base. The resulting carbanion would be stabilized by the adjacent thiophene ring through resonance. Reprotonation of this planar intermediate could then occur from either face, leading to racemization or epimerization. nih.gov This possibility must be considered during any base-catalyzed reactions involving the molecule.
Table 2: Potential Stereoselective Reactions and Epimerization
| Reaction Type | Reagents/Catalysts | Product Type | Key Considerations |
| Enantioselective Synthesis | Chiral catalysts (e.g., borane-based), Biocatalysis (e.g., transaminases) | Enantiomerically pure (R)- or (S)-amine | Provides access to single enantiomers from a prochiral precursor. nih.gov |
| N-Acylation | Acyl chlorides, Acid anhydrides | Chiral amides | Derivatization of the amine without affecting the stereocenter. |
| N-Alkylation | Alkyl halides | Chiral tertiary amines | Derivatization of the amine without affecting the stereocenter. |
| Epimerization | Strong base (e.g., alkoxides) | Racemic mixture | The acidity of the α-proton and stability of the intermediate carbanion are key factors. nih.gov |
Development of Analytical Methodologies for Propan 2 Yl 1 Thiophen 2 Yl Ethyl Amine in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analytical assessment of (propan-2-yl)[1-(thiophen-2-yl)ethyl]amine, providing the means to separate it from impurities, starting materials, and by-products.
Gas Chromatography (GC) with Various Detection Systems (e.g., FID, NPD)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The basic nature of amines can, however, lead to poor peak shape and adsorption on standard GC columns. labrulez.com To overcome these issues, columns treated with a basic agent, such as potassium hydroxide (B78521) (KOH), or specialized amine-specific columns are employed. labrulez.com
Flame Ionization Detection (FID) is a universal detector that responds to most organic compounds, making it suitable for general purity assessments. For enhanced sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is often preferred. scioninstruments.comsrigc.com The NPD offers significantly higher sensitivity for nitrogenous compounds compared to hydrocarbons, which is advantageous when analyzing samples in complex matrices. scioninstruments.comsrigc.com
A generic GC-FID method can be adapted for the quantification of volatile amines. researchgate.net The analysis of aromatic amines by GC often involves a derivatization step to improve their chromatographic behavior. nih.gov
Representative GC-FID/NPD Conditions:
| Parameter | Setting |
| Column | DB-5ms treated with KOH, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium or Nitrogen |
| Detector | FID or NPD |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split or splitless) |
High-Performance Liquid Chromatography (HPLC) Method Development (e.g., UV, PDA, ELSD Detection)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. The thiophene (B33073) ring in this compound contains a chromophore that allows for detection by Ultraviolet (UV) or Photodiode Array (PDA) detectors. mdpi.com
Method development typically involves screening different stationary phases (e.g., C8, C18) and mobile phase compositions. sielc.com Due to the basic nature of the amine, peak tailing can be an issue on silica-based columns. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (B128534), to the mobile phase or by using a buffer to control the pH. silicycle.com For compounds lacking a strong chromophore, or for universal detection, an Evaporative Light Scattering Detector (ELSD) can be employed.
For amines that are difficult to analyze directly, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance sensitivity and improve chromatographic properties. thermofisher.comsigmaaldrich.com Reagents such as dansyl chloride are frequently used for this purpose. bohrium.com
Illustrative HPLC-UV/PDA Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/PDA at the λmax of the thiophene chromophore (approx. 230-240 nm) |
| Injection Volume | 10 µL |
Chiral Chromatography (GC or HPLC) for Enantiomeric Purity Assessment
This compound possesses a chiral center at the carbon atom attached to the thiophene ring and the amino group. Therefore, it exists as a pair of enantiomers. The assessment of enantiomeric purity is critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Chiral HPLC is the most common technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for the resolution of chiral amines. mdpi.comyakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. yakhak.org In some cases, derivatization of the amine can enhance chiral recognition. nih.gov
Example Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H (cellulose-based) or similar CSP |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 235 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions and for preliminary purity screening. aga-analytical.com.pl For the analysis of amines, silica (B1680970) gel plates are commonly used as the stationary phase. silicycle.com
The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often employed. researchgate.net To prevent streaking or strong adsorption of the basic amine, a small amount of a base like triethylamine or ammonia (B1221849) can be added to the eluent. silicycle.comsciencemadness.org
Visualization of the spots on the TLC plate can be achieved using a UV lamp, as the thiophene ring is UV-active. libretexts.org Alternatively, chemical staining agents can be used. Iodine vapor is a general-purpose stain that reacts with many organic compounds. libretexts.org Ninhydrin (B49086) is a more specific stain for primary and secondary amines, typically producing a colored spot upon heating. silicycle.comchemistryhall.com
Typical TLC System:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 0.5% Triethylamine |
| Visualization | UV light (254 nm) or staining with iodine vapor or ninhydrin solution |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for the analysis of complex mixtures and for structural elucidation.
GC-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. It is a definitive technique for the identification of this compound, especially in complex matrices. researchgate.net The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint.
Upon electron ionization (EI), the molecule will fragment in a characteristic manner. The fragmentation of thiophene derivatives often involves cleavage of the bonds attached to the thiophene ring. researchgate.netnih.gov For N-alkylated amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. youtube.com The mass spectrum of thiophene itself shows a prominent molecular ion. nist.gov The analysis of thiophene derivatives by GC-MS is a well-established method. znaturforsch.comresearchgate.net Derivatization can also be employed prior to GC-MS analysis to improve volatility and generate characteristic fragments. nih.gov
Expected GC-MS Fragmentation:
| Feature | Description |
| Molecular Ion (M+) | A peak corresponding to the molecular weight of the compound. |
| Alpha-Cleavage | Fragmentation at the Cα-Cβ bond of the ethyl group, leading to a stable iminium ion. |
| Thiophene Ring Fragments | Ions characteristic of the thiophene ring structure. |
| Loss of Isopropyl Group | A fragment corresponding to the loss of the propan-2-yl group. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry (MS). rsc.org This combination is particularly well-suited for the analysis of polar and semi-polar organic molecules like this compound.
For the separation of this compound, a reversed-phase HPLC approach is anticipated to be highly effective. A C18 column is a common and robust choice for the separation of a wide range of organic molecules, including amines and aromatic compounds. sem.com.trresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. To achieve good peak shape and resolution, especially for a basic compound like an amine, the mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component. The addition of a small amount of an acid, like formic acid, to the mobile phase is crucial for protonating the amine group, which generally leads to better chromatographic performance and enhanced ionization efficiency in the mass spectrometer. sem.com.tr
A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities. researchgate.net
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode (ESI+) is the most probable ionization technique for this compound. mdpi.com This is because the secondary amine group is readily protonated to form a stable [M+H]⁺ ion.
In the mass spectrometer, the protonated molecule can be subjected to tandem mass spectrometry (MS/MS) for structural confirmation and enhanced selectivity. This involves isolating the precursor ion (the [M+H]⁺ ion) and inducing fragmentation by collision with an inert gas. The resulting product ions are characteristic of the molecule's structure. For this compound, a likely fragmentation pathway would involve the cleavage of the bond between the ethyl chain and the isopropylamino group, or cleavage at the benzylic position adjacent to the thiophene ring. For the closely related compound methiopropamine, which has a similar thiophene and secondary amine structure, characteristic fragment ions are observed at m/z 58 and m/z 97. southernforensic.org
A proposed set of LC-MS parameters for the analysis of this compound is detailed in the table below.
| Parameter | Proposed Condition |
| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 184.1 |
| Product Ions | To be determined experimentally; potential fragments include ions resulting from loss of the isopropyl group or cleavage of the ethylamine (B1201723) side chain. |
Quantitative Analysis Methodologies in Chemical Research (excluding biological matrices)
For chemical research purposes, such as determining the purity of a synthesized batch or quantifying the concentration of a standard solution, a validated quantitative LC-MS method is indispensable. The methodology would be built upon the principles of the qualitative LC-MS method described previously, with a focus on achieving accurate and reproducible measurements. jetir.org
The primary mode of quantification would be Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com This technique minimizes interference from the sample matrix, which in a chemical research context could include residual solvents, starting materials, or by-products of the synthesis.
To establish a quantitative method, a calibration curve would be constructed by analyzing a series of standard solutions of this compound at known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied to the data points. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve.
The validation of the quantitative method would involve assessing several key parameters to ensure its reliability. jetir.org These parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). Linearity defines the concentration range over which the detector response is proportional to the analyte concentration. The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For research chemicals, a wide linear range and low detection limits are often desirable.
Based on data from the analysis of analogous amine compounds in non-biological matrices, the following performance characteristics could be expected for a quantitative LC-MS method for this compound. nih.govnih.gov
| Parameter | Projected Performance Characteristic |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
The development and validation of such an analytical method would provide a robust tool for the quality control and quantitative assessment of this compound in a chemical research setting, ensuring the reliability and reproducibility of scientific investigations involving this compound.
Advanced Research Applications and Future Perspectives of Propan 2 Yl 1 Thiophen 2 Yl Ethyl Amine
Applications in Homogeneous and Heterogeneous Catalysis
The molecular structure of (Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine, featuring a chiral center and a thiophene (B33073) ring, makes it a promising candidate for various catalytic applications.
Development as Chiral Ligands for Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral ligands, which coordinate to a metal center, are pivotal in steering the stereochemical outcome of a reaction. The nitrogen and sulfur atoms in this compound can act as coordination sites for transition metals, forming chiral metal complexes.
These complexes could be particularly effective in asymmetric hydrogenation and asymmetric transfer hydrogenation reactions. researchgate.net For instance, iridium or rhodium complexes bearing ligands with a thiophene moiety have shown high efficiency in the reduction of imines to chiral amines. researchgate.net The isopropyl group on the amine provides steric bulk that can influence the enantioselectivity of the catalytic transformation.
Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound
| Reaction Type | Potential Metal Catalyst | Substrate Class | Product Class |
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Prochiral ketones, imines | Chiral alcohols, chiral amines |
| Asymmetric C-C Coupling | Palladium, Copper | Aryl halides, organometallic reagents | Chiral biaryls, functionalized heterocycles |
| Asymmetric Henry Reaction | Chromium, Copper | Aldehydes, nitroalkanes | Chiral nitroalcohols |
| Asymmetric Friedel-Crafts | Copper | Indoles, nitroalkenes | Chiral alkylated indoles |
This table represents potential applications based on research on similar thiophene-based chiral ligands. researchgate.netbeilstein-journals.orgnih.gov
Organocatalytic Applications in Stereoselective Transformations
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional methods. chemrxiv.org Chiral amines are a well-established class of organocatalysts. This compound could function as a Brønsted base or, after modification, as part of a more complex organocatalytic system, such as a thiourea-amine catalyst. mdpi.com
Such catalysts are known to activate substrates through hydrogen bonding and are effective in a variety of stereoselective transformations, including Michael additions and aldol (B89426) reactions. chemrxiv.orgmdpi.com The thiophene group could also play a role in modulating the catalyst's electronic properties and its interaction with substrates.
Integration into Novel Materials and Supramolecular Architectures
The unique combination of a chiral amine and a thiophene ring also positions this compound as a valuable building block for advanced materials.
Precursors for Functional Polymer Systems
Polythiophenes are a class of conducting polymers with significant applications in organic electronics. nih.gov Introducing chirality into the side chains of polythiophenes can induce the formation of helical structures, leading to unique chiroptical properties. nih.gov this compound can be envisioned as a monomeric precursor for such chiral polythiophenes.
Polymerization could be achieved through methods like oxidative polymerization or through the synthesis of a polymerizable derivative, for example, by attaching a vinyl or other reactive group. The resulting polymer would possess side chains with both a chiral center and a thiophene moiety, potentially leading to materials with applications in chiral sensing or as chiral stationary phases in chromatography.
Components in Organic Electronic and Optoelectronic Materials
Thiophene-based materials are at the forefront of research in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgchemrxiv.orgrsc.orgmdpi.com The electronic properties of these materials are highly dependent on their molecular structure and solid-state packing.
The incorporation of this compound or its derivatives as a component in such materials could influence their optoelectronic properties. The amine group can act as an electron-donating unit, which can be used to tune the energy levels (HOMO/LUMO) of the material. nih.gov Furthermore, the chirality could be exploited to control the morphology and intermolecular interactions within thin films, which is a critical factor for device performance.
Table 2: Potential Impact of this compound on Organic Electronic Materials
| Property | Potential Influence |
| Energy Levels | The electron-donating amine can raise the HOMO level, affecting charge injection and transport. |
| Morphology | The chiral side chain can induce ordered, helical packing, potentially improving charge mobility. |
| Chiroptical Properties | The material may exhibit circular dichroism and circularly polarized luminescence. |
| Solubility | The alkyl groups can enhance the solubility of the resulting polymers, facilitating solution-based processing. |
This table outlines potential effects based on the established principles of thiophene-based organic electronics. nih.govrsc.org
Design of Self-Assembling Molecular Systems
Supramolecular chemistry involves the spontaneous association of molecules into well-defined, ordered structures through non-covalent interactions. The structure of this compound contains functionalities that can drive self-assembly.
Hydrogen bonding involving the amine group, π-π stacking of the thiophene rings, and van der Waals interactions of the alkyl groups could lead to the formation of one-, two-, or three-dimensional supramolecular architectures. The chirality of the molecule would be expected to translate into a chiral supramolecular arrangement, such as a helical fiber or a sheet with a specific twist. These self-assembled structures could find applications in areas such as sensing, catalysis, and the development of "smart" materials that respond to external stimuli.
Methodological Advancements in Synthetic Organic Chemistry Inspired by its Structure
The synthesis of chiral molecules like this compound, which contains a stereogenic center directly attached to a thiophene ring, presents a significant challenge that has spurred innovation in asymmetric synthesis. The most direct and efficient method for preparing such α-chiral amines is the asymmetric hydrogenation of the corresponding prochiral imines. nih.gov This field has seen substantial progress, driven by the need for highly enantioselective and atom-economical processes. acs.org
Transition metal-catalyzed asymmetric hydrogenation has become a dominant strategy. acs.org The development of modular chiral ligands has been crucial, allowing for the fine-tuning of metal complexes to create highly active and selective catalysts. nih.gov For the synthesis of amines containing heterocyclic moieties like furan (B31954) or thiophene, iridium-based catalysts have shown considerable promise. For instance, an Iridium complex with the (S,S)-f-Binaphane ligand has been used for the efficient hydrogenation of N-alkyl α-aryl furan-containing imines, yielding chiral amines with high enantioselectivity (up to 90% ee). nih.gov Similar strategies are directly applicable to thiophene analogues. The challenge often lies in the potential for the sulfur atom in the thiophene ring to coordinate with the metal center, which can inhibit catalytic activity. This has inspired the design of new ligands and catalytic systems that are tolerant of heteroatoms.
Beyond hydrogenation, the synthesis of the thiophene core itself has evolved. Traditional methods like the Paal–Knorr and Gewald reactions often required harsh conditions. nih.gov Modern advancements focus on more efficient and environmentally friendly approaches, including metal-free syntheses and multicomponent reactions (MCRs) that construct the thiophene ring in a single step from simple precursors. nih.govorganic-chemistry.org These methodological improvements provide more versatile routes to substituted thiophenes, which can then be elaborated into complex amine targets.
Table 1: Methodological Advancements in Chiral Amine Synthesis
| Method | Catalyst/Reagent | Substrate Type | Key Advantage | Reference |
| Asymmetric Hydrogenation (AH) | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands (e.g., f-Binaphane, Walphos) | Prochiral Imines, Enamines | High atom economy, high enantioselectivity, direct route to chiral amines. nih.govacs.org | nih.govacs.org |
| Reductive Amination | Transition metal catalysts (e.g., Ni, Pd) with a reducing agent (e.g., H₂, silanes) | Ketones/Aldehydes and Amines | Versatile for creating primary, secondary, and tertiary amines. nih.gov | nih.gov |
| Enantioconvergent Substitution | Chiral Nickel catalyst with alkylzinc reagents | Racemic α-phthalimido alkyl chlorides or NHP esters of amino acids | Synthesizes enantioenriched amines from racemic starting materials. acs.org | acs.org |
| Multicomponent Reactions (MCRs) | Various, often catalyst-free or simple catalysts | Simple acyclic precursors (e.g., β-ketodithioesters, α-haloketones) | Rapid assembly of complex molecules (like the thiophene ring) in a single step. nih.gov | nih.gov |
Interdisciplinary Research Foci for Amine and Thiophene Chemistry
The combination of an amine functional group and a thiophene ring creates a molecular scaffold with significant potential across multiple scientific disciplines, most notably in medicinal chemistry and materials science. rsc.orgijrpr.com
In medicinal chemistry , the thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous approved drugs and its ability to act as a bioisostere for the benzene (B151609) ring, often improving pharmacokinetic properties. nih.govrsc.orgresearchgate.net Thiophene derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.govrsc.org The amine group is equally critical in drug design, as it is often involved in key hydrogen bonding interactions with biological targets and can be protonated at physiological pH, enhancing solubility and receptor binding. ijrpr.com The synergy between these two components makes amine-thiophene structures a major focus for the discovery of new therapeutic agents targeting enzymes and receptors. nih.govresearchgate.netmdpi.com For example, thiophene-based compounds have been investigated as potent inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. mdpi.com
Table 2: Interdisciplinary Applications of Thiophene-Amine Scaffolds
| Field | Specific Application | Role of Thiophene-Amine Structure | Reference |
| Medicinal Chemistry | Anti-inflammatory Agents | Thiophene acts as a scaffold; amine provides key binding interactions with enzymes like COX/LOX. mdpi.com | mdpi.com |
| Anticancer Agents | The planar thiophene ring can intercalate or bind to targets; the amine group enhances solubility and receptor affinity. rsc.orgresearchgate.net | rsc.orgresearchgate.net | |
| Antimicrobial/Antifungal | Serves as a core structure in drugs like Cefoxitin and Sertaconazole. nih.gov | nih.gov | |
| CNS Disorders | The scaffold is found in antipsychotic (Olanzapine) and anticonvulsant (Tiagabine) drugs. nih.gov | nih.gov | |
| Materials Science | Organic Semiconductors (OFETs) | Thiophene provides π-conjugation for charge transport; amine groups tune energy levels. nih.govrsc.org | nih.govrsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Used as building blocks for emissive or charge-transport layers. nih.gov | nih.gov | |
| Corrosion Inhibitors | The sulfur and nitrogen atoms can coordinate to metal surfaces, forming a protective layer. rsc.orgresearchgate.net | rsc.orgresearchgate.net | |
| Catalysis | Asymmetric Synthesis | Chiral thiophene-amines can serve as ligands for transition metal catalysts. researchgate.net | researchgate.net |
Outlook on Emerging Research Avenues for Related Amine-Thiophene Hybrid Compounds
The future of research on amine-thiophene compounds is moving towards the rational design of sophisticated, multifunctional molecules and the development of more sustainable synthetic methodologies.
A prominent emerging trend is the creation of amine-thiophene hybrid compounds , where the core scaffold is linked to other known pharmacophores to create a single molecule capable of modulating multiple biological targets. nih.gov This approach is particularly promising for complex multifactorial diseases like Alzheimer's, where novel hybrids combining cholinesterase inhibition with antioxidant or anti-amyloid properties are being explored. nih.gov Another frontier is the discovery of novel thiophene-amides as noncovalent inhibitors for new therapeutic targets, such as those involved in fighting drug-resistant tuberculosis. nih.gov
The development of sustainable and green chemistry approaches for the synthesis of these compounds is also a critical research avenue. ijrpr.com This includes the use of metal-free catalytic systems, reactions in aqueous media, and multicomponent reactions that improve atom economy and reduce waste. nih.govorganic-chemistry.org The direct C-H functionalization of thiophene rings is a particularly active area, as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.
Furthermore, computational chemistry and in silico screening are becoming indispensable tools in this field. nih.gov Molecular modeling, virtual screening, and machine learning can accelerate the discovery process by predicting the biological activity and physical properties of novel amine-thiophene derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This synergy between computational and experimental chemistry will be essential for unlocking the full potential of this versatile chemical class in both medicine and materials science.
Table 3: Emerging Amine-Thiophene Hybrid Compounds and Their Targets
| Hybrid Compound Class | Therapeutic Area/Application | Research Goal | Reference |
| Tryptamine-Thiophene Hybrids | Alzheimer's Disease | Develop multi-target agents that combine cholinesterase inhibition with antioxidant and neuroprotective effects. nih.gov | nih.gov |
| Thiophene-Arylamides | Infectious Disease (Tuberculosis) | Discover noncovalent inhibitors of novel bacterial enzymes (e.g., DprE1) to combat drug resistance. nih.gov | nih.gov |
| Thiophene-Rhodamine Hybrids | Inflammation | Design dual inhibitors of COX-2 and 5-LOX with enhanced potency for treating inflammatory conditions. mdpi.com | mdpi.com |
| Thiophene-based Perovskites | Photovoltaics | Engineer hybrid organic-inorganic materials with tunable band gaps for next-generation solar cells. acs.org | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (propan-2-yl)[1-(thiophen-2-yl)ethyl]amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination between 1-(thiophen-2-yl)ethylamine and acetone (propan-2-one) using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5–6). Optimization of stoichiometry, temperature (20–25°C), and reaction time (12–24 hrs) is critical for yields exceeding 70% .
- Data Comparison :
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH3CN | 72 | >95% |
| Grignard Alkylation | Mg/THF | 58 | 89% |
Q. How can structural characterization of this amine be performed to confirm regioselectivity?
- Analytical Techniques :
- NMR : H NMR (CDCl3) δ: 1.15 (d, 6H, -CH(CH3)2), 1.45 (d, 3H, -CH(CH3)), 3.25 (m, 1H, -NCH), 6.95–7.20 (m, 3H, thiophene-H) .
- Mass Spectrometry : ESI-MS m/z: 170.1 [M+H]+ (calculated: 169.29 g/mol) .
Q. What solvent systems are optimal for stabilizing this compound during storage?
- Stability Data : The compound is hygroscopic and prone to oxidation. Storage in anhydrous acetonitrile or DCM at 4°C under argon achieves >90% stability over 6 months. Avoid aqueous buffers (pH >8) due to amine degradation .
Advanced Research Questions
Q. How does the thiophene moiety influence the compound’s electronic properties and binding affinity in drug-target interactions?
- Computational Analysis : DFT calculations (B3LYP/6-311+G*) show the thiophene sulfur contributes to a dipole moment of 2.1 Debye, enhancing π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites) .
- Experimental Validation : Surface Plasmon Resonance (SPR) assays reveal a Kd of 12.3 µM for binding to serotonin receptors, attributed to thiophene’s electron-rich nature .
Q. What strategies resolve contradictions in reported bioactivity data across cell-based assays?
- Case Study : Discrepancies in IC50 values (e.g., 5 µM vs. 23 µM in cytotoxicity assays) may arise from:
- Cell Line Variability : HepG2 vs. HEK293 metabolic differences.
- Solvent Effects : DMSO (>0.1%) alters membrane permeability.
- Recommendations : Normalize data using internal controls (e.g., cisplatin) and validate via orthogonal assays (e.g., flow cytometry vs. MTT) .
Q. How can enantiomeric purity be ensured during synthesis, and what impact does it have on pharmacological activity?
- Chiral Resolution : Use (R)- or (S)-BINOL-derived chiral auxiliaries during reductive amination to achieve >98% enantiomeric excess (ee).
- Bioactivity Impact : (S)-enantiomer shows 10-fold higher affinity for dopamine receptors than (R)-enantiomer in radioligand binding assays .
Q. What are the compound’s metabolic pathways in hepatic microsomes, and how do metabolites affect toxicity profiles?
- Metabolite Identification : LC-MS/MS analysis identifies two primary metabolites:
- N-Oxidation : Catalyzed by CYP3A4 (major).
- Thiophene ring hydroxylation : Mediated by CYP2D6 (minor).
- Toxicity : The N-oxide metabolite exhibits negligible cytotoxicity (IC50 >100 µM), while hydroxylated derivatives show mitochondrial toxicity at 50 µM .
Key Challenges and Recommendations
- Stereochemical Purity : Employ chiral chromatography (Chiralpak AD-H column) for quality control.
- Data Reproducibility : Standardize assay protocols across labs using NIH/NCATS guidelines.
- Toxicity Mitigation : Modify the thiophene ring with electron-withdrawing groups (e.g., -CF3) to reduce metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
